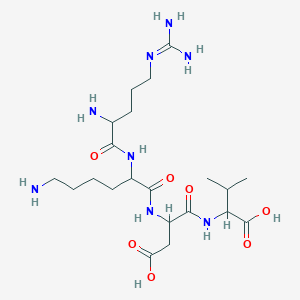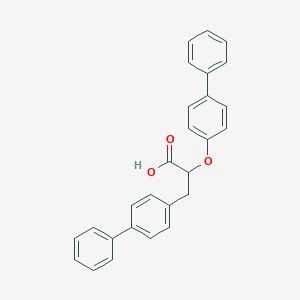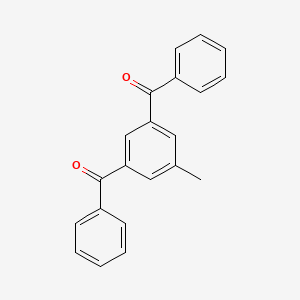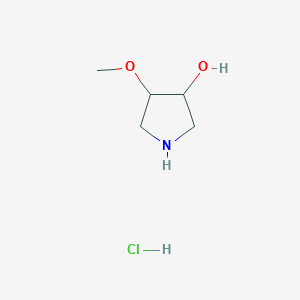
trans-4-Methoxy-3-pyrrolidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Methoxy-3-pyrrolidinol hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxy group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-3-pyrrolidinol hydrochloride typically involves the reaction of 4-methoxy-3-pyrrolidinol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Methoxy-3-pyrrolidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
trans-4-Methoxy-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of trans-4-Methoxy-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- trans-4-(4-Morpholinyl)-3-pyrrolidinol dihydrochloride
- trans-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Comparison: trans-4-Methoxy-3-pyrrolidinol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C5H12ClNO2 |
|---|---|
Poids moléculaire |
153.61 g/mol |
Nom IUPAC |
4-methoxypyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H |
Clé InChI |
AGYFNYDVGSRXSM-UHFFFAOYSA-N |
SMILES canonique |
COC1CNCC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)
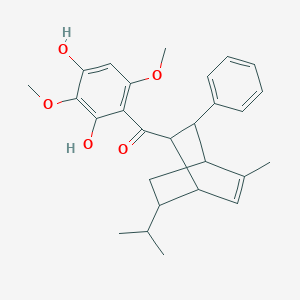


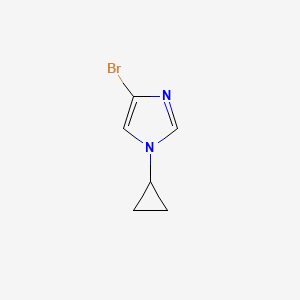
![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
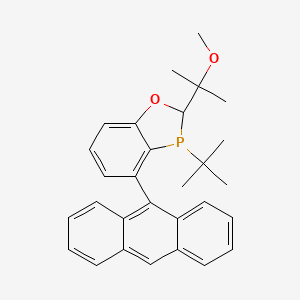

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)
